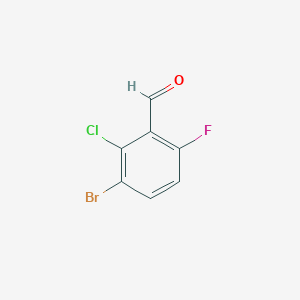

3-Bromo-2-chloro-6-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFWZYGIWHXERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-chloro-6-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-6-fluorobenzaldehyde

Introduction

This compound is a polysubstituted aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique arrangement of electron-withdrawing and sterically demanding halogen substituents (bromine, chlorine, and fluorine) on the benzaldehyde scaffold imparts a distinct reactivity profile. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known and predicted physicochemical properties, detailed methodologies for their experimental determination, and an expert analysis of its chemical reactivity.

It is crucial to distinguish this compound, with CAS Number 1114809-11-8 , from its isomer, 3-bromo-6-chloro-2-fluorobenzaldehyde (CAS Number 886615-30-1), as the different substitution patterns will result in distinct physical and chemical properties.[1][2]

Physicochemical Properties

The empirical and predicted physicochemical data for this compound are summarized below. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for critical applications.

| Property | Value | Source(s) |

| CAS Number | 1114809-11-8 | [1][3] |

| Molecular Formula | C₇H₃BrClFO | [1][4] |

| Molecular Weight | 237.45 g/mol | [1] |

| Boiling Point | 262.4 ± 35.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [5] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Thermal Stability | Data not available |

Experimental Determination of Physicochemical Properties

For researchers requiring precise experimental data, the following protocols outline the standard methodologies for determining the key .

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is the preferred method for obtaining an accurate melting point (Tm) and the enthalpy of fusion (ΔHfus), providing insights into the purity and crystalline nature of the compound.[7]

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and contain the sample.

-

Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).[7] A slower ramp rate generally provides better resolution.

-

The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative degradation.[7]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This is crucial for determining the decomposition temperature and assessing the thermal stability of the compound, which is vital information for handling, storage, and planning chemical reactions at elevated temperatures.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Position the pan onto the TGA's high-precision microbalance within the furnace.

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Solubility Determination

Expertise & Experience: Understanding the solubility of this compound in various solvents is critical for its use in synthesis, purification, and formulation. Due to its halogenated and aromatic nature, it is expected to have low solubility in water but good solubility in common organic solvents.[9] The shake-flask method is a reliable technique for determining solubility.[10]

Methodology:

-

Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or stirrer is recommended.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets in the range of 7.0-8.0 ppm. The aldehyde proton will be a singlet significantly downfield, typically between 9.5 and 10.5 ppm.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (around 185-195 ppm). The six aromatic carbons will appear between 110-160 ppm, with their chemical shifts influenced by the attached halogens.

-

IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (1690-1715 cm⁻¹), C-H stretch of the aldehyde (two bands around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region (below 1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 236 (for ⁷⁹Br and ³⁵Cl). The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion peak and fragment ions.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay of its functional groups: the electrophilic aldehyde and the variously substituted aromatic ring.

-

Aldehyde Group Reactivity: The aldehyde carbonyl is susceptible to nucleophilic attack. It can undergo standard aldehyde transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and conversion to alkenes via the Wittig reaction . The electron-withdrawing halogens on the ring increase the electrophilicity of the carbonyl carbon, potentially accelerating these reactions compared to unsubstituted benzaldehyde.[11]

-

Aromatic Ring Reactivity: The aromatic ring is electron-deficient due to the presence of the aldehyde and three halogen substituents. This makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, although the relative leaving group ability (F > Cl > Br) and steric hindrance will influence the regioselectivity. The bromine atom makes the molecule an excellent candidate for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds at the 3-position.[12] This is a powerful tool for building molecular complexity in the synthesis of pharmaceuticals and advanced materials.[13][14]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

-

References

-

ChemSrc. (n.d.). This compound | CAS#:1114809-11-8. Retrieved from [Link]

-

Postolnyi, B., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1114809-11-8. Retrieved from [Link]

-

Postolnyi, B., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PubMed. Retrieved from [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved from [Link]

-

InfinityLab. (n.d.). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved from [Link]

-

Matilda. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Bio-protocol. (2019). Differential scanning calorimetry (DSC) assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [B9142]. Retrieved from [Link]

-

SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

-

ResearchGate. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Journal of Visualized Experiments. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 10 THERMOGRAVIMETRIC ANALYSIS. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

Exploring Chemistry. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. chemwhat.com [chemwhat.com]

- 4. achmem.com [achmem.com]

- 5. This compound | CAS#:1114809-11-8 | Chemsrc [chemsrc.com]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. scielo.br [scielo.br]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]

- 14. innospk.com [innospk.com]

Synthesis of 3-Bromo-2-chloro-6-fluorobenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis route for 3-Bromo-2-chloro-6-fluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and complex organic molecules. The guide is designed to provide both theoretical understanding and practical, actionable protocols for the synthesis of this tri-substituted benzaldehyde. The primary focus is on a robust and scalable two-step process commencing with the commercially available precursor, 3-Bromo-2-chloro-6-fluorotoluene. This is followed by a discussion of alternative synthetic strategies. This document aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic aldehyde that serves as a versatile intermediate in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, a fluorine atom, and a formyl group—on the benzene ring offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a wide range of complex target molecules. The electron-withdrawing nature of the halogens significantly influences the reactivity of the aromatic ring and the aldehyde group, enabling a variety of chemical transformations. Its structural motifs are found in numerous biologically active compounds, highlighting its importance in drug discovery and development.

Proposed Synthetic Pathway: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved from the commercially available starting material, 3-Bromo-2-chloro-6-fluorotoluene.[1][2] This strategy involves a two-step process:

-

Side-Chain Chlorination: The methyl group of 3-Bromo-2-chloro-6-fluorotoluene is converted to a dichloromethyl group via a free-radical chlorination reaction.

-

Hydrolysis: The resulting dichloromethyl intermediate is then hydrolyzed to afford the final product, this compound.

This approach is often favored in industrial applications due to its cost-effectiveness and scalability.[3]

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Side-Chain Chlorination of 3-Bromo-2-chloro-6-fluorotoluene

Mechanistic Rationale

The conversion of the methyl group to a dichloromethyl group proceeds via a free-radical chain reaction. This reaction is typically initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•). These highly reactive radicals then abstract a hydrogen atom from the methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction. This process is repeated to yield the desired dichloromethyl intermediate. The reaction is generally carried out at elevated temperatures to facilitate the reaction kinetics.

Detailed Experimental Protocol

Materials:

-

3-Bromo-2-chloro-6-fluorotoluene

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Four-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

UV lamp (e.g., high-pressure mercury lamp)

-

Gas scrubber (containing a solution of sodium hydroxide and sodium thiosulfate to neutralize excess chlorine)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the four-necked flask with 3-Bromo-2-chloro-6-fluorotoluene.

-

Begin stirring and heat the flask to a temperature between 120-150°C.

-

Once the desired temperature is reached, turn on the UV lamp and begin bubbling chlorine gas through the reaction mixture via the gas inlet tube. The flow rate should be controlled to ensure efficient reaction without excessive loss of starting material.

-

Monitor the progress of the reaction by gas chromatography (GC) at regular intervals. The reaction should be continued until the desired ratio of the dichloromethyl intermediate is achieved, while minimizing the formation of the trichloromethyl byproduct.

-

Once the reaction is complete, turn off the chlorine gas flow and the UV lamp.

-

Purge the reaction mixture with nitrogen gas for 30-60 minutes to remove any dissolved chlorine and hydrogen chloride.

-

Cool the reaction mixture to room temperature. The crude 3-bromo-2-chloro-6-fluorobenzal chloride can be used directly in the next step or purified by vacuum distillation.

Table 1: Key Parameters for Side-Chain Chlorination

| Parameter | Recommended Value/Range | Rationale |

| Temperature | 120-150°C | Ensures sufficient energy for the free-radical reaction to proceed at a reasonable rate. |

| Chlorine Flow Rate | Controlled | A controlled flow rate is crucial for selectivity and to prevent runaway reactions. |

| UV Initiation | Required | Provides the energy for the homolytic cleavage of chlorine to initiate the reaction. |

| Reaction Monitoring | Gas Chromatography (GC) | Allows for precise control over the reaction endpoint to maximize the yield of the desired dichlorinated product. |

Step 2: Hydrolysis of 3-Bromo-2-chloro-6-fluorobenzal chloride

Mechanistic Rationale

The hydrolysis of the dichloromethyl intermediate to the aldehyde can be achieved under either acidic or basic conditions. In the presence of water and a catalyst, the two chlorine atoms are replaced by hydroxyl groups, forming an unstable geminal diol. This intermediate readily eliminates a molecule of water to yield the thermodynamically stable aldehyde. The use of a solid acid catalyst can be advantageous as it simplifies the work-up procedure.

Detailed Experimental Protocol

Materials:

-

Crude 3-Bromo-2-chloro-6-fluorobenzal chloride (from Step 1)

-

Water

-

Solid acid catalyst (e.g., Amberlyst-15) or a mineral acid (e.g., sulfuric acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To the flask containing the crude 3-bromo-2-chloro-6-fluorobenzal chloride, add water and the chosen acid catalyst.

-

Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 100-120°C.

-

Monitor the reaction by GC or thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off. If a mineral acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.

Table 2: Key Parameters for Hydrolysis

| Parameter | Recommended Value/Range | Rationale |

| Temperature | 100-120°C (Reflux) | Provides sufficient energy for the hydrolysis reaction to proceed at a practical rate. |

| Catalyst | Solid acid or mineral acid | Catalyzes the hydrolysis of the dichloromethyl group. Solid acids offer easier separation. |

| Reaction Monitoring | GC or TLC | Ensures the reaction is driven to completion for maximum yield. |

| Purification | Vacuum distillation or recrystallization | Removes impurities to provide the final product in high purity. |

Alternative Synthetic Strategy: Direct Oxidation

An alternative approach to the synthesis of this compound is the direct oxidation of the methyl group of 3-Bromo-2-chloro-6-fluorotoluene.[4][5][6][7] This method avoids the use of chlorine gas and the formation of chlorinated intermediates.

Figure 2: Alternative direct oxidation route.

Various oxidizing agents and catalytic systems have been developed for the selective oxidation of substituted toluenes to their corresponding benzaldehydes. These include:

-

Stoichiometric Oxidants: Reagents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used. However, these methods often require harsh reaction conditions and can suffer from over-oxidation to the carboxylic acid, leading to lower yields of the desired aldehyde.

-

Catalytic Oxidation: More modern approaches utilize catalytic amounts of transition metals (e.g., cobalt, manganese, or vanadium) in the presence of an oxidant like oxygen or hydrogen peroxide.[5][6][7][8] These methods can offer higher selectivity and are more environmentally friendly.

While direct oxidation presents a more atom-economical route, the two-step chlorination/hydrolysis pathway often remains the method of choice for large-scale industrial synthesis due to its well-established reliability, high yields, and cost-effectiveness.

Conclusion

The synthesis of this compound is a critical process for providing a key intermediate for the pharmaceutical and fine chemical industries. The two-step synthesis from 3-Bromo-2-chloro-6-fluorotoluene via side-chain chlorination and subsequent hydrolysis represents a robust and scalable method. This guide has provided a detailed, in-depth technical overview of this synthetic route, including mechanistic insights and practical experimental protocols. By understanding the underlying chemical principles and the critical parameters of each step, researchers and drug development professionals can effectively produce this valuable compound for their synthetic needs.

References

-

ChemBK. (2024). 3-BROMO-2-CHLORO-6-FLUOROTOLUENE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Side chain chlorination of substituted toluene. Retrieved from [Link]

-

Filo. (2023). Benzaldehyde (i) By side chain chlorination followed by hydrolysis Side chain chlorination of toluene gives benzal chloride, which on hydrolysis givel benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2023). Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes. Retrieved from [Link]

-

Sarthaks eConnect. (2022). Toluene on side chain chlorination and followed by hydrolysis gives. Retrieved from [Link]

-

ACS Omega. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. Retrieved from [Link]

-

Journal of the Chemical Society, Transactions. (1909). CLI.—The Chlorination of Toluene. Retrieved from [Link]

-

TSI Journals. (2011). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

I.R.I.S. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]

-

MDPI. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Retrieved from [Link]

-

Boroncore. (n.d.). 68220-26-8 | 2-Chloro-6-fluorobenzyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

-

PMC - NIH. (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Bromo-6-fluorotoluene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-6-fluorotoluene. Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Chloro-6-Fluorotoluene: Applications and Properties. Retrieved from [Link]

-

Uni Bielefeld. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Retrieved from [Link]

-

PMC - NIH. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. Retrieved from [Link]

Sources

3-Bromo-2-chloro-6-fluorobenzaldehyde CAS number 1114809-11-8

An In-depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8)

Foreword

In the landscape of modern medicinal and materials chemistry, the strategic value of poly-functionalized aromatic building blocks cannot be overstated. These intermediates serve as critical linchpins in the synthesis of complex molecular architectures. This compound stands out as a particularly compelling scaffold. Its unique arrangement of three distinct halogens, each with differential reactivity, alongside a versatile aldehyde handle, offers chemists a powerful tool for controlled, sequential molecular elaboration. This guide provides an in-depth analysis of its properties, plausible synthetic strategies, and core applications, designed for researchers and developers seeking to leverage its unique chemical personality.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound characterized by a benzene ring substituted with bromo, chloro, and fluoro groups, in addition to an aldehyde functional group. This substitution pattern is key to its utility, providing multiple, orthogonally reactive sites for synthetic transformations.

Caption: Chemical structure of this compound.

The key physicochemical and computational parameters are summarized below, providing a snapshot of the molecule's characteristics relevant to experimental design.

| Property | Value | Source |

| CAS Number | 1114809-11-8 | [1][2][3] |

| Molecular Formula | C₇H₃BrClFO | [1][2][4] |

| Molecular Weight | 237.45 g/mol | [1][5] |

| Physical Form | Solid | |

| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [1] |

| InChI Key | ADFWZYGIWHXERD-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 17.07 Ų | [1] |

| LogP (calculated) | 3.0541 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][4] |

Hazard Assessment and Safe Handling Protocols

As with any halogenated aromatic compound, a rigorous adherence to safety protocols is paramount. This compound is classified as hazardous and requires careful handling to mitigate risks.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[6]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

Self-Validating Laboratory Protocol for Safe Handling:

This protocol is designed to ensure user safety through procedural checks and engineering controls.

-

Pre-Handling Verification:

-

Confirm the availability and functionality of a certified chemical fume hood.

-

Check that the safety shower and eyewash station are unobstructed and have been recently tested.

-

Assemble all required Personal Protective Equipment (PPE) before retrieving the chemical.

-

-

Required Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-impermeable gloves (e.g., Nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

-

Lab Coat: A standard laboratory coat is mandatory.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

-

-

Experimental Procedure:

-

Step 3.1: Chemical Dispensing: All weighing and transfers of the solid compound must be performed within a chemical fume hood to prevent inhalation of dust.[6][7] Use non-sparking tools.[6][7]

-

Step 3.2: Reaction Setup: Conduct all reactions in a well-ventilated fume hood. Ensure reaction vessels are securely clamped.

-

Step 3.3: Post-Handling: Thoroughly wash hands and any exposed skin after handling.[8] Contaminated clothing must be removed and washed before reuse.[6][7]

-

-

Storage & Disposal:

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably in a refrigerator rated for chemical storage (2-8°C).[2][4][7]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[7][8]

-

The Synthetic Landscape: A Retrosynthetic Perspective

A plausible synthetic strategy would involve the sequential halogenation and formylation of a simpler aromatic precursor. The directing effects of existing substituents are critical in determining the feasibility and outcome of each step.

Caption: A plausible retrosynthetic pathway for the target compound.

Expert Insight: Causality in Synthetic Choices

-

Choice of Starting Material: Beginning with a simple, commercially available precursor like 3-fluorotoluene is cost-effective. The fluorine atom is the most difficult to introduce selectively and is best incorporated from the start.

-

Bromination Step: The methyl group is an ortho-, para-director. Bromination of 3-fluorotoluene would likely yield a mixture of isomers, with 4-bromo-3-fluorotoluene being a key product. This step would necessitate a purification protocol (e.g., distillation or chromatography) to isolate the desired intermediate.

-

Chlorination Step: The subsequent electrophilic chlorination would be directed by the existing substituents. The precise regiochemical outcome would need experimental validation, as the activating methyl group and deactivating halogens compete in their directing effects.

-

Formylation Strategy: The final introduction of the aldehyde group is the most critical step.

-

Ortho-lithiation: A powerful strategy would be a directed ortho-metalation. A strong base like n-butyllithium could selectively deprotonate the position between the fluorine and chlorine atoms due to the directing and acidifying effects of the halogens. Quenching this lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF) would yield the target aldehyde. This method offers high regioselectivity, making it a superior choice for this specific substitution pattern.

-

Vilsmeier-Haack Reaction: This is another classic method for formylating electron-rich aromatic rings, though it may be less effective here due to the deactivating nature of the halogens.

-

Reactivity Profile and Strategic Applications

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions. This allows for its use as a versatile scaffold in building complex molecules.

Caption: Key reactive sites and potential synthetic transformations.

Field-Proven Insights on Reactivity:

-

Aldehyde Group: This is a primary site for nucleophilic attack. It readily undergoes reactions like reductive amination to form secondary or tertiary amines, Wittig reactions to form alkenes, and condensation reactions to form imines or oximes. The availability of a commercial oxime derivative highlights this reactivity.[9] These transformations are fundamental in drug discovery for introducing diverse side chains.

-

Carbon-Bromine Bond: The C-Br bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions. Its bond dissociation energy is lower than that of C-Cl and C-F, allowing for selective oxidative addition with palladium catalysts. This makes it the ideal handle for Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations to build C-C or C-N bonds, respectively. This selective reactivity is a cornerstone of modern synthetic strategy.

-

Carbon-Chlorine and Carbon-Fluorine Bonds: These bonds are significantly stronger and less reactive in typical palladium-catalyzed couplings. They generally remain intact during reactions at the C-Br site, providing latent functionality for later-stage, more forcing transformations if needed. The C-F bond, in particular, is often incorporated into final drug candidates to modulate metabolic stability and binding affinity.

This differential reactivity allows for a two-stage synthetic approach: first, modify the aldehyde; second, perform a cross-coupling at the C-Br position. This logical, stepwise construction is highly valued in the synthesis of pharmaceutical intermediates and agrochemicals.[10][11]

Analytical Characterization: Expected Spectroscopic Signatures

While specific analytical data for this compound must be confirmed via a Certificate of Analysis (COA) from the supplier, its structure allows for the prediction of key spectroscopic features.[12]

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet peak expected around δ 9.5-10.5 ppm. Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with their positions relative to each other and to the fluorine atom (H-F coupling). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 185-195 ppm. Aromatic Carbons (Ar-C): Six distinct signals in the δ 110-165 ppm range. The carbons attached to halogens will show characteristic large C-F and smaller C-Cl/C-Br couplings. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A complex isotopic cluster for the molecular ion peak due to the presence of bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This provides definitive confirmation of the elemental composition. Fragmentation: A prominent peak corresponding to the loss of the aldehyde proton (M-1) or the entire formyl group (M-29) is expected. |

| Infrared (IR) | C=O Stretch: A strong, sharp absorption band around 1690-1715 cm⁻¹ characteristic of an aromatic aldehyde. C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹. C-X Stretches: Absorptions corresponding to C-F, C-Cl, and C-Br bonds in the fingerprint region (<1200 cm⁻¹). |

Conclusion

This compound (CAS: 1114809-11-8) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value is rooted in the predictable and orthogonal reactivity of its functional groups. For researchers in drug discovery and materials science, this compound offers a robust platform for generating novel structures with high efficiency and control. The ability to perform chemistry at the aldehyde handle, followed by selective cross-coupling at the C-Br bond, while preserving the C-Cl and C-F bonds for downstream modulation or as stable structural elements, is a significant tactical advantage. As the demand for complex, precisely substituted molecules grows, the utility of such well-defined building blocks will only increase.

References

-

AOBChem USA. (n.d.). (E)-3-bromo-2-chloro-6-fluorobenzaldehyde oxime. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1114809-11-8. Retrieved from [Link]

-

LookChem. (n.d.). Cas 886615-30-1, 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1114809-11-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. achmem.com [achmem.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. aobchem.com [aobchem.com]

- 10. lookchem.com [lookchem.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound(1114809-11-8) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-6-fluorobenzaldehyde

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. 3-Bromo-2-chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde, presents a unique substitution pattern that necessitates a multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth exploration of the expected spectroscopic data for this compound and outlines the field-proven methodologies for their acquisition and interpretation. While specific experimental data for this compound is not publicly available, this document serves as a robust predictive guide based on established spectroscopic principles.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the substitution pattern on the aromatic ring. For this compound, we anticipate a spectrum revealing two aromatic protons and one aldehydic proton.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.3 | Singlet (or very narrow triplet due to long-range coupling) | - | Aldehyde proton (-CHO) |

| ~7.8 | Doublet of doublets | ~8.5, ~6.0 | Aromatic proton (H-5) |

| ~7.4 | Triplet | ~8.5 | Aromatic proton (H-4) |

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The aldehyde proton is expected to be significantly deshielded, appearing at a high chemical shift. The aromatic protons will exhibit splitting patterns due to coupling with each other and potentially with the fluorine atom.

Experimental Protocol for ¹H NMR

A detailed workflow for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Caption: Workflow for ¹H NMR data acquisition and processing.

The choice of deuterated chloroform (CDCl₃) as the solvent is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insights into the carbon framework of the molecule. We expect to observe signals for the seven distinct carbon atoms in this compound.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde carbon (C=O) |

| ~160 (doublet, J ≈ 250 Hz) | Fluorine-bearing aromatic carbon (C-6) |

| ~138 | Bromine-bearing aromatic carbon (C-3) |

| ~135 | Chlorine-bearing aromatic carbon (C-2) |

| ~132 | Aromatic carbon (C-4) |

| ~128 | Aldehyde-bearing aromatic carbon (C-1) |

| ~120 (doublet, J ≈ 20 Hz) | Aromatic carbon (C-5) |

The chemical shifts are predicted based on established substituent effects in benzene derivatives. The carbon attached to the highly electronegative fluorine atom will appear at a low field and exhibit a large one-bond carbon-fluorine coupling constant.

Experimental Protocol for ¹³C NMR

The acquisition of a ¹³C NMR spectrum typically requires a longer acquisition time compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrumentation and Acquisition:

-

Spectrometer Setup: Utilize a broadband probe on the NMR spectrometer.

-

Acquisition Parameters: Employ a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ solvent peak at δ 77.16 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key signature will be the aldehyde group.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde |

| ~1710 | Strong | C=O stretch of the aldehyde |

| ~1600-1450 | Medium to Strong | C=C stretching in the aromatic ring |

| ~1200 | Strong | C-F stretch |

| ~800-600 | Strong | C-Cl and C-Br stretches |

The presence of a strong absorption band around 1710 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[3] The C-H stretching vibrations of the aldehyde are also characteristic, appearing as two medium-intensity bands.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the thin solid film method is often preferred for its simplicity and the absence of interfering solvent peaks.[4][5]

Caption: Workflow for IR data acquisition of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[6][7]

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (237.45 g/mol ). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern for the molecular ion will be observed.

-

Major Fragment Ions:

-

[M-H]⁺: Loss of the aldehydic hydrogen (m/z corresponding to M-1).

-

[M-CHO]⁺: Loss of the formyl group (m/z corresponding to M-29).

-

[M-Br]⁺: Loss of the bromine atom (m/z corresponding to M-79/81).

-

[M-Cl]⁺: Loss of the chlorine atom (m/z corresponding to M-35/37).

-

The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm the presence of the various substituents.[8][9]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and volatilized under high vacuum.[10]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a self-validating system for its structural confirmation. The predicted data and detailed protocols in this guide offer a robust framework for researchers to approach the characterization of this and structurally related compounds with confidence and scientific rigor.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 886615-30-1|3-Bromo-6-chloro-2-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. chemwhat.com [chemwhat.com]

- 5. achmem.com [achmem.com]

- 6. This compound(1114809-11-8) 1H NMR [m.chemicalbook.com]

- 7. Synthonix, Inc > 1114809-11-8 | this compound [synthonix.com]

- 8. 1114809-11-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. CAS:1114809-11-8, 3-溴-2-氯-6-氟苯甲醛-毕得医药 [bidepharm.com]

An In-Depth Technical Guide to 3-Bromo-2-chloro-6-fluorobenzaldehyde (CAS: 1114809-11-8)

Introduction: A Versatile Scaffold for Complex Synthesis

In the landscape of medicinal and agricultural chemistry, the rational design of complex molecules hinges on the availability of versatile, functionalized building blocks. 3-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a high-value intermediate in advanced organic synthesis. Its unique arrangement of three distinct halogen atoms (F, Cl, Br) and an aldehyde moiety on a benzene ring provides a scaffold rich with opportunities for orthogonal chemical manipulation.

The fluorine, chlorine, and bromine atoms offer differential reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the aldehyde group provides a reactive handle for condensation, oxidation, reduction, and reductive amination reactions.[1] This multi-functional nature makes it a coveted precursor for constructing complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications for professionals in research and drug development.

Physicochemical and Safety Profile

A clear understanding of the compound's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1114809-11-8 | [2] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [2] |

| Storage | 4°C, stored under nitrogen / Inert atmosphere, 2-8°C | [2][3] |

GHS Safety Information

This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from Achmem.[3])

Molecular Structure and Chemical Reactivity

The synthetic utility of this compound is a direct consequence of the electronic and steric effects imparted by its substituents.

The aldehyde group (-CHO) is a moderate deactivating group, directing electrophilic aromatic substitution to the meta-position (C4 and C6). However, the positions are C4 (unsubstituted) and C6 (substituted with fluorine). The halogens themselves are deactivating via their inductive effect but are ortho-, para-directing due to resonance. The interplay of these effects, combined with the inherent reactivity of each C-X bond, creates a nuanced reactivity profile.

-

Aldehyde Group: The primary site for nucleophilic addition, condensation reactions, and conversion to other functional groups (e.g., carboxylic acid, alcohol, imine).

-

Carbon-Halogen Bonds: The C-Br bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), followed by the C-Cl bond.[4] This differential reactivity allows for selective, stepwise functionalization. The C-F bond is the least reactive in this context but can participate in nucleophilic aromatic substitution under harsh conditions.

Representative Synthetic Protocol

While specific preparations are often proprietary, a robust and logical synthetic route can be devised based on established organometallic methodologies, such as directed ortho-lithiation followed by formylation. This approach offers high regioselectivity, which is crucial for constructing such a densely functionalized arene. An alternative approach involves the selective bromination of 2-chloro-6-fluorobenzaldehyde.[5][6]

The following protocol illustrates a representative ortho-lithiation strategy.

Protocol: Ortho-Lithiation and Formylation

Objective: To synthesize this compound from 1-bromo-2-chloro-4-fluorobenzene.

Rationale: The fluorine atom is a known ortho-directing group for lithiation. Treatment of the precursor with a strong lithium-amide base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is expected to selectively deprotonate the C6 position, ortho to the fluorine. Trapping the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group at the desired position.

Step-by-Step Methodology:

-

Apparatus Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -78 °C (acetone/dry ice bath). Diisopropylamine (1.1 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). The solution is stirred for 30 minutes at -78 °C to pre-form the LDA.

-

Precursor Addition: A solution of 1-bromo-2-chloro-4-fluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78 °C.

-

Lithiation: The reaction mixture is stirred at -78 °C for 1-2 hours. Progress can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR or GC-MS to confirm deuterium incorporation at the desired position.

-

Formylation (Trapping): Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to the reaction mixture. The solution is stirred for an additional 1-2 hours at -78 °C, then allowed to warm slowly to room temperature.

-

Work-up: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product.

Analytical Characterization: Expected Spectroscopic Signatures

-

¹H NMR: The spectrum will be characterized by two key regions.

-

Aldehyde Region (δ 9.5-10.5 ppm): A singlet corresponding to the aldehyde proton (-CHO).

-

Aromatic Region (δ 7.0-8.0 ppm): Two signals, likely appearing as doublets or doublet of doublets, for the two aromatic protons on the ring. The coupling constants will reflect their relationship to each other and to the adjacent fluorine atom.

-

-

¹³C NMR: The spectrum will show seven distinct signals.

-

Carbonyl Carbon (δ 185-195 ppm): The signal for the aldehyde carbonyl carbon.

-

Aromatic Carbons (δ 110-165 ppm): Six signals corresponding to the benzene ring carbons. The carbons directly attached to the electronegative halogens (especially fluorine) will be significantly shifted and will exhibit C-F coupling.

-

-

IR Spectroscopy:

-

C=O Stretch (approx. 1700-1720 cm⁻¹): A strong, sharp absorption characteristic of the aldehyde carbonyl group.

-

C-H Stretch (approx. 2720 and 2820 cm⁻¹): Two weak bands characteristic of the aldehyde C-H bond.

-

Aromatic C-H & C=C Stretches: Signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of a building block is demonstrated by its successful incorporation into biologically active molecules. Polysubstituted scaffolds like this compound are particularly relevant in the design of kinase inhibitors, a major class of cancer therapeutics.

A recent study in Organic & Biomolecular Chemistry highlights a powerful strategy where bromo-fluorobenzaldehyde regioisomers are used to generate tetra-orthogonally-substituted aromatic scaffolds for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors related to Gefitinib.[7]

The general synthetic strategy involves:

-

Regioselective Nitration: Introduction of a nitro group onto the benzaldehyde ring, creating a tetrasubstituted intermediate. This adds another functional handle that can be chemically modified (e.g., reduced to an amine).

-

Elaboration of the Aldehyde: The aldehyde is typically converted to another functional group, for example, via reductive amination to install a side chain.

-

Palladium-Catalyzed Coupling: The C-Br bond is selectively used in a Suzuki or similar cross-coupling reaction to introduce a larger, often heterocyclic, moiety that is crucial for binding to the target protein.

-

Final Modifications: The remaining functional groups are manipulated to complete the synthesis of the target inhibitor.

This approach demonstrates how the orthogonal reactivity of this compound can be leveraged to systematically build complexity and explore the structure-activity relationship (SAR) of potent enzyme inhibitors.[7]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated synthetic scaffold designed for complexity. Its carefully arranged functional groups provide chemists with multiple, orthogonal points for molecular elaboration, enabling the efficient construction of novel and complex chemical entities. For researchers and professionals in drug discovery and agrochemical development, mastering the reactivity and handling of this building block opens a direct path to innovative molecular designs and the potential for next-generation active ingredients.

References

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | CAS 886615-30-1. LookChem. Available at: [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.

- US4252750A - Process for the manufacture of substituted bromofluorobenzenes. Google Patents.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

reactivity of the aldehyde group in 3-Bromo-2-chloro-6-fluorobenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-2-chloro-6-fluorobenzaldehyde

Abstract

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry, particularly as a versatile intermediate for pharmaceuticals and agrochemicals.[1] The strategic placement of three distinct halogen atoms on the phenyl ring profoundly modulates the reactivity of the aldehyde functional group. This guide provides a detailed exploration of the electronic and steric factors governing the behavior of the carbonyl group in this molecule. We will dissect key transformations including nucleophilic additions, oxidations, and reductions, offering both mechanistic insights and field-proven experimental protocols. The content herein is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this valuable synthetic building block.

Introduction: Molecular Profile and Synthetic Importance

This compound (CAS No. 1114809-11-8) is a key synthetic intermediate whose utility is defined by the unique interplay of its functional groups.[2] The aldehyde moiety serves as a primary reaction center, while the bromo, chloro, and fluoro substituents provide multiple avenues for subsequent modifications and introduce significant electronic and steric influences. This unique halogenation pattern allows for the creation of complex molecules with specific therapeutic or biological properties, making it a valuable precursor in drug discovery and the synthesis of fine chemicals.[1]

It is important to distinguish this compound from its isomer, 3-Bromo-6-chloro-2-fluorobenzaldehyde (CAS No. 886615-30-1), as the positional differences of the halogens lead to distinct reactivity profiles.[3] This guide focuses exclusively on the 2-chloro-6-fluoro isomer.

Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for its handling and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 1114809-11-8 | [2] |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | 4°C, stored under nitrogen | [2] |

| SMILES | O=CC1=C(F)C=CC(Br)=C1Cl | [2] |

Core Reactivity Analysis: The Influence of Halogen Substituents

The reactivity of the aldehyde group is fundamentally dictated by the electrophilicity of the carbonyl carbon. In this compound, this electrophilicity is significantly enhanced by the cumulative electron-withdrawing effects of the three halogen substituents.

-

Inductive Effect (-I): All three halogens (F, Cl, Br) are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[5][6] The ortho-position of the chlorine and fluorine atoms makes their inductive influence particularly potent.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This effect pushes electron density onto the ring and can partially counteract the inductive effect.[7] However, for halogens, the inductive effect is generally considered to dominate their influence on reactivity, especially for ortho and meta positions.[6]

The net result is a highly activated aldehyde group, primed for reaction with a wide range of nucleophiles. This enhanced reactivity often allows for milder reaction conditions and faster reaction times compared to unsubstituted benzaldehyde.[8]

Caption: Electronic effects enhancing aldehyde reactivity.

Key Transformations of the Aldehyde Group

The activated nature of the aldehyde in this compound makes it an excellent substrate for a variety of classical and modern organic transformations.

Nucleophilic Addition: Carbon-Carbon Bond Formation

Nucleophilic addition reactions are fundamental to building molecular complexity. The high electrophilicity of the carbonyl carbon in the title compound facilitates these reactions readily.

The addition of organomagnesium halides (Grignard reagents) provides a reliable route to secondary alcohols.[9][10] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.

Caption: General workflow for a Grignard reaction.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Safety Note: Grignard reagents are highly reactive and moisture-sensitive. This procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[10]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and dropping funnel, place magnesium turnings (1.2 eq). Add a solution of methyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent.

-

Reaction: Cool the prepared Grignard reagent in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude secondary alcohol product via column chromatography on silica gel.

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[11][12] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[13][14]

Experimental Protocol: Synthesis of a Terminal Alkene

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the bright yellow or orange ylide.

-

Reaction: While maintaining the low temperature, add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution dropwise.

-

Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The disappearance of the ylide's color is often an indicator of reaction progression. Monitor completion by TLC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride.

-

Isolation: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify via column chromatography to isolate the alkene product.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 3-bromo-2-chloro-6-fluorobenzoic acid, another valuable synthetic intermediate. Strong oxidizing agents are effective for this transformation.[15]

Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)

-

Safety Note: Potassium permanganate is a strong oxidizer. Handle with care.

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent system like acetone or a mixture of ethyl acetate and water.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (approx. 1.5 eq) in water dropwise, maintaining the temperature below 10°C.

-

Monitoring: Stir the reaction vigorously. The reaction is often complete when the purple color of the permanganate ion has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Work-up: Filter the mixture to remove the MnO₂ precipitate. Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-bromo-2-chloro-6-fluorobenzoic acid.

Reduction to Primary Alcohol

Reduction of the aldehyde group yields the corresponding primary alcohol, (3-bromo-2-chloro-6-fluorophenyl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄). The electron-withdrawing nature of the halogens accelerates this reaction by making the carbonyl carbon more susceptible to hydride attack.[8][16]

Experimental Protocol: Reduction using Sodium Borohydride (NaBH₄)

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.1 to 1.5 eq) portion-wise to control the effervescence.

-

Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute HCl to neutralize any excess NaBH₄.

-

Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.

-

Purification: If necessary, purify the product by column chromatography or recrystallization.

Conclusion and Outlook

This compound is a synthetically valuable building block characterized by a highly reactive aldehyde group. The powerful, cumulative electron-withdrawing effects of the ortho-chloro, ortho-fluoro, and meta-bromo substituents render the carbonyl carbon exceptionally electrophilic. This intrinsic property facilitates a broad range of chemical transformations—including nucleophilic additions, oxidations, and reductions—often under mild conditions and with high efficiency. The protocols and mechanistic discussions provided in this guide serve as a robust framework for chemists to harness the synthetic potential of this versatile intermediate in the pursuit of novel and complex molecular targets in pharmaceutical and materials science research.

References

-

3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | CAS 886615-30-1. (n.d.). LookChem. [Link]

-

Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. [Link]

-

How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. (2024). Reddit. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

-

What is the reactivity of halogen on benzene towards an electrophilic substitution reaction?. (2018). Quora. [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Wittig reaction. (n.d.). Wikipedia. [Link]

-

This compound | CAS#:1114809-11-8. (2025). Chemsrc. [Link]

Sources

- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. brainkart.com [brainkart.com]

- 6. quora.com [quora.com]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. 3-Bromo-6-chloro-2-fluorobenzaldehyde|886615-30-1 [benchchem.com]

solubility of 3-Bromo-2-chloro-6-fluorobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-chloro-6-fluorobenzaldehyde in Organic Solvents

Foreword: Navigating the Data Gap for a Novel Intermediate

In the landscape of pharmaceutical and agrochemical development, this compound emerges as a pivotal building block.[1] Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures. However, a critical gap in the publicly available data for this compound is its solubility profile in common organic solvents. This guide is crafted for researchers, scientists, and drug development professionals to bridge this gap. We will not only collate the known physicochemical properties but also provide a robust experimental framework for determining its solubility. This document is structured to empower you with the foundational knowledge and practical protocols necessary for your research endeavors.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[2][3]

Molecular Structure and Properties:

-

Structure: The molecule consists of a benzene ring substituted with an aldehyde group and three different halogen atoms (Bromine, Chlorine, and Fluorine). This polysubstituted nature significantly influences its polarity and intermolecular interactions.

| Property | Value | Source |

| Boiling Point | 253 °C | [1][6] |

| Flash Point | 107 °C | [1][6] |

| Density | 1.779 g/cm³ | [6] |

| Calculated LogP | 3.0541 | [4] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |

The high LogP value suggests a preference for lipophilic (non-polar) environments over aqueous (polar) ones. The presence of the electronegative halogens and the carbonyl group of the aldehyde introduces polarity, making the molecule capable of dipole-dipole interactions. However, the lack of O-H or N-H bonds means it cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor through the carbonyl oxygen.

Theoretical Considerations for Solubility in Organic Solvents

While specific experimental data is scarce, we can infer potential solubility behavior based on studies of similar halogenated benzaldehydes. Research on compounds like 4-chlorobenzaldehyde and 2,6-dichlorobenzaldehyde indicates that both the number and position of halogen substituents affect molecular polarity and steric hindrance, which in turn dictates solubility.[7][8][9][10][11]

Generally, halogenation tends to decrease polarity compared to the parent benzaldehyde. For this compound, the multiple halogen substitutions likely result in a molecule with moderate overall polarity.

Expected Solubility Trends:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the benzene ring and halogens, moderate to good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar C-X and C=O bonds of the benzaldehyde. Good solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the compound can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds may limit its solubility compared to polar aprotic solvents. Moderate solubility is predicted.

-

Aqueous Solubility: The high LogP value and the general nature of halogenated aromatic compounds suggest very low solubility in water.

The following diagram illustrates the key intermolecular forces at play when determining the solubility of this compound.

Sources

- 1. Cas 886615-30-1,3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE | lookchem [lookchem.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. matilda.science [matilda.science]

An In-depth Technical Guide to the Synthetic Applications of 3-Bromo-2-chloro-6-fluorobenzaldehyde

Abstract